N-[2-(1-adamantyloxy)propyl]-2,3,4-trimethoxybenzamide
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Overview
Description
N-[2-(1-adamantyloxy)propyl]-2,3,4-trimethoxybenzamide is a synthetic organic compound characterized by the presence of an adamantane moiety and a trimethoxybenzamide group.
Preparation Methods
The synthesis of N-[2-(1-adamantyloxy)propyl]-2,3,4-trimethoxybenzamide typically involves the reaction of adamantanecarboxylic acid with 2,3,4-trimethoxybenzoyl chloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired amide by treatment with an amine . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
N-[2-(1-adamantyloxy)propyl]-2,3,4-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive agent, with studies exploring its effects on cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)propyl]-2,3,4-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and bioavailability, while the trimethoxybenzamide group may interact with cellular receptors or enzymes, modulating their activity. This dual functionality contributes to the compound’s bioactivity and therapeutic potential .
Comparison with Similar Compounds
N-[2-(1-adamantyloxy)propyl]-2,3,4-trimethoxybenzamide can be compared with other adamantane derivatives, such as:
N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide: This compound shares the adamantane moiety but differs in the benzamide group, leading to variations in its chemical and biological properties.
N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide: Another similar compound with a different substitution pattern on the benzamide group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H33NO5 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)propyl]-2,3,4-trimethoxybenzamide |
InChI |
InChI=1S/C23H33NO5/c1-14(29-23-10-15-7-16(11-23)9-17(8-15)12-23)13-24-22(25)18-5-6-19(26-2)21(28-4)20(18)27-3/h5-6,14-17H,7-13H2,1-4H3,(H,24,25) |
InChI Key |
APQBNQDTWHNATD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=C(C(=C(C=C1)OC)OC)OC)OC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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